molecular formula C10H14N2O2 B3191295 n,n-Dimethyl-2-(4-nitrophenyl)ethanamine CAS No. 5339-05-9

n,n-Dimethyl-2-(4-nitrophenyl)ethanamine

Cat. No. B3191295
Key on ui cas rn: 5339-05-9
M. Wt: 194.23 g/mol
InChI Key: QRJSXWJAUQIENU-UHFFFAOYSA-N
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Patent
US07622467B2

Procedure details

Dimethylamine hydrochloride (0.390 g, 4.78 mmol) was added to a solution containing 4-nitrophenethyl bromide (1.0 g, 4.35 mmol) and N,N-diisopropylethyamine (1.69 g, 13.05 mmol) in anhydrous dimethylformamide (20 mL). The reaction mixture was heated to 60° C. for 5 hours, then allowed to cool. The solution was diluted with 1:1 water:dichloromethane (200 mL), then added to a separatory funnel. The organics were collected and the product was extracted with 1N aqueous hydrogen chloride. The organics were removed and the aqueous layer was made basic with 1N aqueous sodium hydroxide. The product was extracted with dichloromethane (100 mL) and washed with saturated aqueous sodium chloride (200 mL). The organics were dried over magnesium sulfate and the solvent removed at reduced pressure to afford the title intermediate (0.426 g crude) as a clear oil, which was used without further purification.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[N+:5]([C:8]1[CH:16]=[CH:15][C:11]([CH2:12][CH2:13]Br)=[CH:10][CH:9]=1)([O-:7])=[O:6].C(N(CC)C(C)C)(C)C.ClCCl>CN(C)C=O.O>[CH3:2][N:3]([CH3:4])[CH2:13][CH2:12][C:11]1[CH:15]=[CH:16][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCBr)C=C1
Name
Quantity
1.69 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organics were collected
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 1N aqueous hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The organics were removed
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (100 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.426 g
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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